molecular formula C14H13N3O5 B7876196 ethyl 3-[(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxylate

ethyl 3-[(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B7876196
M. Wt: 303.27 g/mol
InChI Key: KAVSJEJAHDMIPU-UHFFFAOYSA-N
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Description

Ethyl 3-[(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxylate is a compound known for its unique structural configuration and potential applications in various scientific fields. The core of its structure is made up of benzoxazole and oxadiazole rings, which impart specific chemical properties to the molecule. These rings are attached through a series of functional groups that facilitate its reactivity and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-[(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxylate typically involves multi-step organic reactions. One commonly used method starts with the preparation of 5-methyl-2-oxo-1,3-benzoxazole from ortho-aminophenol and acetic anhydride. This intermediate is then reacted with various reagents to introduce the oxadiazole ring and the ethyl ester functional group. Common reagents used in these reactions include phosphorus oxychloride, ethyl alcohol, and hydrazine hydrate. The reaction conditions often require controlled temperatures and acidic or basic environments to facilitate the desired transformations.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The scale-up process typically focuses on optimizing reaction conditions such as temperature, pressure, and reactant concentrations to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-[(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxylate undergoes various types of chemical reactions including oxidation, reduction, and substitution.

Common Reagents and Conditions: In oxidative reactions, reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions. For reductions, agents like lithium aluminium hydride or hydrogen gas in the presence of a palladium catalyst are typically employed. Substitution reactions may involve nucleophilic reagents such as sodium azide or halogens under appropriate reaction conditions.

Major Products: The major products formed from these reactions depend on the specific functional groups and reaction conditions For instance, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines

Scientific Research Applications

Ethyl 3-[(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine In chemistry, it is used as a reagent for various synthetic transformations In biology, it serves as a probe for studying enzyme activities and protein interactions

Mechanism of Action

The mechanism by which ethyl 3-[(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to active sites on enzymes, altering protein conformations, or interacting with cellular receptors. The exact mechanism of action depends on the specific context in which the compound is used, but it generally involves modulation of biochemical pathways and molecular interactions.

Comparison with Similar Compounds

Unique Characteristics: Ethyl 3-[(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxylate stands out due to its combination of benzoxazole and oxadiazole rings, which impart unique chemical and biological properties

List of Similar Compounds:
  • Ethyl 2-oxo-1,3-benzoxazole-5-carboxylate

  • 3-Methyl-1,2,4-oxadiazole-5-carboxylate

  • 2-(5-Methyl-1,3-benzoxazol-2-yl)acetic acid

  • 5-Methyl-2-oxo-1,3-benzoxazole-3-carboxylate

This combination of features makes it a valuable compound for further research and potential industrial applications. Is there a particular aspect of this compound you want to dive deeper into?

Properties

IUPAC Name

ethyl 3-[(5-methyl-2-oxo-1,3-benzoxazol-3-yl)methyl]-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-3-20-13(18)12-15-11(16-22-12)7-17-9-6-8(2)4-5-10(9)21-14(17)19/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVSJEJAHDMIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)CN2C3=C(C=CC(=C3)C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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